Anti-Hyperliposis Activity: Kinsenoside Active, Epimer Goodyeroside A Inactive
Kinsenoside demonstrates clear anti-hyperliposis activity in vivo, whereas its C-3 epimer, Goodyeroside A, shows no effect in the same assay system [1]. This stereospecific functional divergence establishes a definitive basis for compound selection in metabolic studies. In an anti-hyperliposis assay using high-fat diet rats, Kinsenoside significantly reduced body and liver weights and decreased hepatic triglyceride levels relative to control animals [1]. In a separate aurothioglucose-induced obese mouse model, Kinsenoside suppressed body and liver weight increase, ameliorated hepatic triglyceride levels, and reduced uterine fat-pad deposition [1].
| Evidence Dimension | Anti-hyperliposis efficacy (qualitative presence/absence of effect) |
|---|---|
| Target Compound Data | Significant reduction in body weight, liver weight, and hepatic triglyceride levels |
| Comparator Or Baseline | Goodyeroside A: no effect for anti-hyperliposis |
| Quantified Difference | Qualitative: Kinsenoside active; Goodyeroside A inactive |
| Conditions | High-fat diet rats (in vivo) and aurothioglucose-induced obese mice (in vivo) |
Why This Matters
This binary functional difference (active vs. inactive) provides unambiguous justification for sourcing Kinsenoside over Goodyeroside A for lipid metabolism and obesity research programs.
- [1] Du XM, Irino N, Furusho N, Hayashi J, Shoyama Y. Higher yielding isolation of kinsenoside in Anoectochilus and its antihyperliposis effect. Biol Pharm Bull. 2001;24(1):65-69. View Source
